molecular formula C₆H₁₃NO₂·HCl B1145543 (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride CAS No. 155750-92-8

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride

Cat. No.: B1145543
CAS No.: 155750-92-8
M. Wt: 131.173646
InChI Key:
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Description

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxymethyl group, and a hydroxyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction:

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large volumes of reactants.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, forming amides, carbamates, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Acyl chlorides, isocyanates, or other electrophiles.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amides, carbamates.

Scientific Research Applications

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-2-indanol: Another chiral compound with similar functional groups but different ring structure.

    (1S,2R,4R)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol: A compound with a purine ring attached to the cyclopentane structure.

Uniqueness

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYICTWRBPHOSE-JMWSHJPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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